molecular formula C14H18Cl2N2O2 B14694607 3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide CAS No. 23964-49-0

3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide

Katalognummer: B14694607
CAS-Nummer: 23964-49-0
Molekulargewicht: 317.2 g/mol
InChI-Schlüssel: DVPVUZUETHKUBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide typically involves multiple steps, including the introduction of chloro groups, alkylation, and amination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide include other substituted benzamides with different functional groups. Examples include:

  • 3,5-dichloro-4-(2-methylpropoxy)benzamide
  • 3,5-dichloro-4-(2-methylpropoxy)-N-(ethylideneamino)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

23964-49-0

Molekularformel

C14H18Cl2N2O2

Molekulargewicht

317.2 g/mol

IUPAC-Name

3,5-dichloro-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C14H18Cl2N2O2/c1-8(2)7-20-13-11(15)5-10(6-12(13)16)14(19)18-17-9(3)4/h5-6,8H,7H2,1-4H3,(H,18,19)

InChI-Schlüssel

DVPVUZUETHKUBV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(C=C(C=C1Cl)C(=O)NN=C(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.